Cas no 2580254-45-9 (5-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-indole-3-carboxylic acid)
5-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-indole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2580254-45-9
- EN300-27727793
- 5-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indole-3-carboxylic acid
- 5-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-indole-3-carboxylic acid
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- Inchi: 1S/C24H17BrN2O4/c25-13-9-10-20-18(11-13)21(23(28)29)22(26-20)27-24(30)31-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,26H,12H2,(H,27,30)(H,28,29)
- InChI Key: ANHXXRJZBPWVJW-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C(=O)O)=C(NC(=O)OCC1C3C=CC=CC=3C3=CC=CC=C13)N2
Computed Properties
- Exact Mass: 476.03717g/mol
- Monoisotopic Mass: 476.03717g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 669
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 91.4Ų
5-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-indole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27727793-0.05g |
5-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indole-3-carboxylic acid |
2580254-45-9 | 95.0% | 0.05g |
$1188.0 | 2025-03-19 | |
| Enamine | EN300-27727793-0.1g |
5-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indole-3-carboxylic acid |
2580254-45-9 | 95.0% | 0.1g |
$1244.0 | 2025-03-19 | |
| Enamine | EN300-27727793-0.25g |
5-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indole-3-carboxylic acid |
2580254-45-9 | 95.0% | 0.25g |
$1300.0 | 2025-03-19 | |
| Enamine | EN300-27727793-0.5g |
5-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indole-3-carboxylic acid |
2580254-45-9 | 95.0% | 0.5g |
$1357.0 | 2025-03-19 | |
| Enamine | EN300-27727793-1.0g |
5-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indole-3-carboxylic acid |
2580254-45-9 | 95.0% | 1.0g |
$1414.0 | 2025-03-19 | |
| Enamine | EN300-27727793-2.5g |
5-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indole-3-carboxylic acid |
2580254-45-9 | 95.0% | 2.5g |
$2771.0 | 2025-03-19 | |
| Enamine | EN300-27727793-5.0g |
5-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indole-3-carboxylic acid |
2580254-45-9 | 95.0% | 5.0g |
$4102.0 | 2025-03-19 | |
| Enamine | EN300-27727793-10.0g |
5-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indole-3-carboxylic acid |
2580254-45-9 | 95.0% | 10.0g |
$6082.0 | 2025-03-19 | |
| Enamine | EN300-27727793-1g |
5-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indole-3-carboxylic acid |
2580254-45-9 | 1g |
$1414.0 | 2023-09-10 | ||
| Enamine | EN300-27727793-5g |
5-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indole-3-carboxylic acid |
2580254-45-9 | 5g |
$4102.0 | 2023-09-10 |
5-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-indole-3-carboxylic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 5-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-indole-3-carboxylic acid
Introduction to 5-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-indole-3-carboxylic Acid (CAS No. 2580254-45-9)
5-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-indole-3-carboxylic acid, identified by its CAS number 2580254-45-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of multiple functional groups, including a bromo substituent, a fluoren-9-ylmethoxycarbonyl moiety, and an indole core, contributes to its unique chemical properties and potential applications in medicinal chemistry.
The structural features of 5-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-indole-3-carboxylic acid make it an attractive candidate for further exploration in drug discovery. The bromo atom, for instance, can serve as a versatile handle for further functionalization, allowing chemists to modify the molecule in various ways to optimize its pharmacological profile. Additionally, the fluoren-9-ylmethoxycarbonyl group introduces rigidity to the structure, which can enhance binding affinity and stability in biological systems. The indole core is well-known for its presence in numerous bioactive natural products and pharmaceuticals, suggesting that this compound may possess interesting pharmacological properties.
In recent years, there has been a growing interest in indole derivatives as potential therapeutic agents due to their diverse biological activities. Indole-based compounds have been shown to exhibit antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties, among others. The synthesis of 5-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-indole-3-carboxylic acid represents an important step in the development of new indole derivatives with enhanced pharmacological properties. Researchers have been exploring various synthetic routes to optimize the yield and purity of this compound, ensuring that it meets the stringent requirements for further biological evaluation.
The role of computational chemistry and molecular modeling has become increasingly crucial in the design and optimization of novel drug candidates. By leveraging advanced computational techniques, scientists can predict the binding modes of 5-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-indole-3-carboxylic acid to target proteins and assess its potential efficacy. These studies have provided valuable insights into the structural features that contribute to its biological activity, guiding the development of more effective derivatives. Additionally, high-throughput screening (HTS) approaches have been employed to rapidly identify compounds with promising pharmacological properties from large libraries of synthetic molecules.
The pharmacological evaluation of 5-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-indole-3-carboxylic acid has revealed several interesting findings. Initial studies have demonstrated that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Further research has focused on understanding the mechanisms of action underlying its observed effects. For instance, studies have shown that it can modulate the activity of specific enzymes and signaling pathways involved in cancer progression. These findings have opened up new avenues for therapeutic intervention and highlight the importance of continued research in this area.
The development of novel synthetic methodologies is essential for the efficient production of complex organic molecules like 5-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-indole-3-carboxylic acid. Researchers have been exploring various catalytic systems and reaction conditions to improve yields and reduce costs. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have proven particularly useful in constructing complex indole derivatives with high precision. These advances in synthetic chemistry have not only facilitated the production of this compound but also enabled the synthesis of other related molecules for further biological evaluation.
The use of biocatalysis and green chemistry principles has also gained traction in recent years as part of efforts to make drug discovery more sustainable and environmentally friendly. Enzyme-mediated reactions offer a powerful alternative to traditional synthetic methods, providing high selectivity and mild reaction conditions. Additionally, solvent-free or aqueous-based reactions contribute to reducing the environmental impact of chemical synthesis. These approaches align with broader trends in pharmaceutical research aimed at developing more sustainable practices throughout the drug development pipeline.
The future prospects for 5-bromo-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)-1H-indolecarboxylic acid are promising as ongoing research continues to uncover new applications and therapeutic potentials. Collaborative efforts between academia and industry are essential for translating laboratory discoveries into clinical applications. By combining expertise in organic synthesis, computational chemistry, and pharmacology, researchers can accelerate the development of novel drug candidates like this one. Furthermore, public-private partnerships can help bridge funding gaps and ensure that promising compounds like 5-bromo2-({(9H-fluorenine}-ylmethylcarbonyl)amino}-1H-indolecarboxylic acid are brought to market efficiently.
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